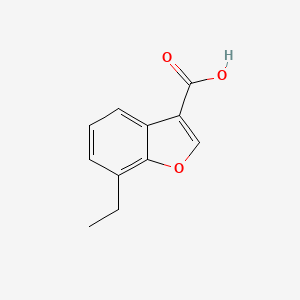

7-Ethyl-1-benzofuran-3-carboxylic acid

Description

Significance of the Benzofuran-3-carboxylic Acid Scaffold in Organic Chemistry

The benzofuran-3-carboxylic acid scaffold is a key structural motif in a variety of organic compounds. Its prevalence in numerous natural products and synthetic molecules underscores its importance. scienceopen.com In the realm of medicinal chemistry, derivatives of this scaffold have been investigated for a wide range of biological activities. The carboxylic acid group, in particular, offers a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives with potentially enhanced pharmacological properties. nih.govresearchgate.net

The presence of the benzofuran (B130515) ring system imparts a degree of rigidity and planarity to the molecule, which can be crucial for binding to biological targets. The electronic nature of the benzofuran ring, with its electron-rich furan (B31954) component and aromatic benzene (B151609) ring, also influences its reactivity and interactions.

Overview of the Benzofuran Chemical Class and Associated Research Interest

Benzofuran and its derivatives are a class of heterocyclic compounds that are widespread in nature and have been the subject of extensive research. scienceopen.com They are found in a variety of natural products, many of which exhibit interesting physiological and pharmacological properties. niscair.res.in The benzofuran core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.

Research into benzofuran derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. scienceopen.com This has led to the development of numerous synthetic methods to access a wide array of substituted benzofurans, each with the potential for unique biological effects. jocpr.com Prominent examples of benzofuran-containing compounds include the approved drug amiodarone, which has antiarrhythmic properties. scienceopen.com

Contextualization of 7-Ethyl-1-benzofuran-3-carboxylic Acid within Benzofuran-3-carboxylic Acid Research

While extensive research exists for the broader class of benzofuran-3-carboxylic acids, specific studies on this compound are limited in the public domain. However, its structure places it within a group of compounds that are of interest for chemical and pharmacological exploration. The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, which in turn could affect its biological activity and pharmacokinetic properties.

The synthesis of this compound would likely follow established synthetic routes for other substituted benzofuran-3-carboxylic acids. These methods often involve the construction of the benzofuran ring system from appropriately substituted phenols and subsequent introduction or modification of the carboxylic acid functionality. mdpi.comnih.gov

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. However, its properties can be predicted based on the general characteristics of benzofuran-3-carboxylic acids.

| Property | Value (Predicted/General) |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents |

| pKa | The carboxylic acid group would make it an acidic compound. |

Synthesis and Reactivity

The synthesis of benzofuran-3-carboxylic acid derivatives can be achieved through various synthetic strategies. A common approach involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloester followed by cyclization and hydrolysis. For this compound, the starting material would likely be a 2-hydroxy-3-ethylbenzaldehyde.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The benzofuran ring itself can participate in electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the proton at the 2-position, a quartet and a triplet for the ethyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran ring, the carboxylic acid carbonyl, and the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

7-ethyl-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(11(12)13)6-14-10(7)8/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

CRLGLFDNRXIJHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CO2)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Ethyl 1 Benzofuran 3 Carboxylic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound such as 7-Ethyl-1-benzofuran-3-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the ethyl group, and the acidic proton of the carboxyl group.

The proton of the carboxylic acid (–COOH) is typically highly deshielded and appears as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org The protons of the ethyl group at the C7 position would appear as a quartet for the methylene (B1212753) (–CH₂) group and a triplet for the methyl (–CH₃) group, a characteristic pattern due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring portion of the molecule would exhibit chemical shifts and coupling patterns dependent on their positions relative to the ethyl group and the fused furan ring. For instance, studies on related benzofuran (B130515) derivatives show aromatic protons typically resonate between 7.0 and 8.0 ppm. researchgate.net The lone proton on the furan ring (at the C2 position) is also expected to appear as a distinct singlet in the aromatic region.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet (s) |

| Aromatic (Benzene Ring) | ~7.0 - 7.8 | multiplet (m) |

| Furan Ring (C2-H) | ~7.5 - 8.5 | singlet (s) |

| Ethyl Methylene (-CH₂) | ~2.8 - 3.1 | quartet (q) |

| Ethyl Methyl (-CH₃) | ~1.2 - 1.5 | triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. libretexts.org The sp²-hybridized carbons of the benzofuran ring system would appear in the approximate range of 110-160 ppm. niscair.res.in The aliphatic carbons of the ethyl group would be observed in the upfield region, with the –CH₂ carbon appearing at a lower field than the –CH₃ carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

DEPT-90: Only CH signals appear.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

This technique is crucial for unambiguously assigning the signals for the ethyl group carbons and the protonated carbons of the aromatic system. libretexts.orgrsc.org

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Carboxylic Acid (-C OOH) | 160 - 180 | Absent |

| Benzofuran (Quaternary) | 115 - 160 | Absent |

| Benzofuran (CH) | 110 - 140 | Positive |

| Ethyl Methylene (-C H₂) | 20 - 30 | Negative |

| Ethyl Methyl (-C H₃) | 10 - 20 | Positive |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For benzofuran carboxylic acids, soft ionization techniques like Electrospray Ionization (ESI) are often used, which typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. niscair.res.inmdpi.com

Under harsher ionization conditions like Electron Ionization (EI), the molecular ion undergoes fragmentation. The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.

Loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org

McLafferty rearrangement, if sterically possible, which is common for carboxylic acids. youtube.com

Fragmentation of the benzofuran ring system, which can be complex but provides diagnostic ions for the core structure. nih.gov

Table 3: Potential Mass Spectrometry Fragments for this compound (Molecular Weight: 204.21 g/mol )

| Fragment | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule (ESI) | 205 |

| [M]⁺ | Molecular Ion (EI) | 204 |

| [M-17]⁺ | Loss of •OH | 187 |

| [M-45]⁺ | Loss of •COOH | 159 |

Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which corresponds to the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Overlapping this broad band are the C-H stretching vibrations from the aromatic and aliphatic parts of the molecule. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed between 1680 and 1710 cm⁻¹. jetir.org Other significant peaks include C–O stretching and O–H bending vibrations around 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, as well as aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.netniscair.res.in

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing the exact positions of atoms in the crystal lattice. researchgate.net

For analogs of this compound, this technique confirms the planarity of the benzofuran ring system and provides precise measurements of bond lengths and angles. researchgate.netmdpi.com It also reveals information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures in the solid state. researchgate.net This method provides unambiguous proof of the molecular structure, confirming the connectivity established by NMR and MS. amazonaws.comasianpubs.org

Chromatographic Techniques for Purity and Isolation Verification

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile compounds like carboxylic acids. nih.gov

A common method for analyzing benzofuran carboxylic acid derivatives involves Reversed-Phase HPLC (RP-HPLC). journalijcar.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated. journalijcar.org The purity of the sample is determined by the presence of a single major peak in the chromatogram, and the retention time is a characteristic property of the compound under specific chromatographic conditions. This technique is crucial for quality control, ensuring that the characterized sample is free of starting materials, reagents, and by-products.

Structure Activity Relationship Sar Studies of 7 Ethyl 1 Benzofuran 3 Carboxylic Acid Derivatives

Impact of Substituents on Biological Activity

The introduction of different substituents at specific positions on the benzofuran (B130515) core can dramatically alter the biological and pharmacological properties of the resulting molecules. nih.gov Strategic modifications to the core structure are employed to enhance potency, selectivity, and pharmacokinetic profiles.

Role of Ester Groups and Heterocyclic Substitutions at C-2 Position

The C-2 position of the benzofuran ring is a critical site for functionalization, and modifications at this position significantly impact the compound's biological profile. nih.gov Preliminary SAR studies have identified that substitutions at the C-2 position are key for the cytotoxic activity of benzofuran compounds. nih.gov

Influence of Halogenation (e.g., Position and Type of Halogen)

The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into the benzofuran scaffold is a widely utilized strategy that consistently leads to a significant enhancement in anticancer activities. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position and type of halogen are critical determinants of biological activity. nih.gov For instance, introducing halogens to alkyl or alkoxy substituents has been shown to markedly increase the cytotoxicity of benzofuran derivatives. mdpi.com In some series, derivatives containing a halogen atom on the aromatic ring have exhibited antifungal activity. mdpi.com Specifically, when a halogen is attached to an N-phenyl ring substituent, the para position has been associated with maximum cytotoxic activity. nih.gov This is considered beneficial due to the hydrophobic and electron-donating nature of halogens, which can enhance a compound's cytotoxic properties. bepls.com

The following table summarizes research findings on the impact of halogenation on the biological activity of benzofuran derivatives.

| Position of Halogen | Type of Halogen | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzofuran Ring | Bromine, Chlorine, Fluorine | Significant increase in anticancer activity. | nih.gov |

| Aromatic Ring | Chlorine | Showed antifungal activity. | mdpi.com |

| Alkyl/Alkoxy Substituents | Not specified | Significantly increased cytotoxicity. | mdpi.com |

| para-position of N-phenyl ring | Not specified | Maximum cytotoxic activities recorded. | nih.gov |

| Acetyl group | Two halogens | Active against Gram-positive cocci. | mdpi.com |

Effects of Hydroxyl, Amino, and Alkyl Substituents (e.g., C-3, C-4, C-5, C-6 Positions)

Substituents such as hydroxyl, amino, and alkyl groups at various positions on the benzofuran ring play a significant role in defining the pharmacological profile of the derivatives.

A phenolic hydroxyl group has been identified as a crucial element for modulating anticancer activity, as the hydrogen-donating group can promote favorable interactions with target sites. rsc.org Specifically, a hydroxyl group at the C-7 position can enhance interactions within the pharmacophore. rsc.org SAR studies have also indicated that a hydroxyl group at the C-6 position is essential for the antibacterial activities of certain benzofuran derivatives. ontosight.ai

The introduction of hydrophilic groups containing heteroatoms, such as a piperidine (B6355638) ring, has been shown to improve the physicochemical properties of the compounds. rsc.org Likewise, the presence of a methoxy (B1213986) group has been found to influence biological properties, contributing to stronger pro-oxidative and proapoptotic effects in some derivatives. mdpi.com Bromination of a methyl group at the C-3 position has also been reported to yield compounds with noteworthy cytotoxic activity. nih.gov

Significance of Carboxylic Acid Moiety Modifications and Linkers

The carboxylic acid group is a key functional group that can be an essential part of a pharmacophore; however, it can also present challenges such as metabolic instability and limited ability to cross biological membranes. patsnap.com Consequently, modification of the carboxylic acid moiety is a common strategy in drug design to enhance pharmacokinetic properties.

One prevalent modification is the conversion of the carboxylic acid to an ester or an amide. Amide derivatives of benzofuran-2-carboxylic acid have been shown to be more bioactive than corresponding sulfonamide compounds in certain studies. omicsonline.org The formation of a prodrug, often through esterification, can improve bioavailability by converting the polar carboxylic acid into a less polar form that is later metabolized in vivo to release the active drug. nih.gov

Another approach involves the use of bioisosteres—functional groups that possess similar physical and chemical properties to the carboxylic acid but offer improved characteristics. patsnap.com The use of linkers, such as a methanone (B1245722) linker to attach aryl substituents at the C-3 position, is another method to explore the chemical space and optimize biological activity. ontosight.ai

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design because biological systems, such as enzymes and receptors, are chiral. slideshare.net As a result, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and pharmacokinetic profiles. The two enantiomers of a chiral drug should be regarded as distinct chemical entities, as their interactions with biological targets are often stereospecific.

While specific stereochemical SAR studies on 7-Ethyl-1-benzofuran-3-carboxylic acid are not detailed in the provided sources, the synthesis of specific stereoisomers in related compounds, such as methyl (2R, 3R)-2-(4-hydroxy-3-methoxy-phenyI)-7-methoxy-5-[(E)-3-methoxy-3oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate, highlights the recognized importance of controlling stereochemistry in this class of compounds. The deliberate synthesis of a single, defined stereoisomer implies that it has been identified as having the more desirable pharmacological profile compared to its other stereoisomers. This underscores the critical role that the spatial orientation of substituents plays in the efficacy of benzofuran derivatives.

Scaffold Modifications and Hybrid Derivatives

A promising strategy in modern drug discovery involves the creation of hybrid molecules, where the core benzofuran scaffold is combined with other known pharmacophores. nih.gov This molecular hybridization approach aims to develop novel compounds with synergistic or enhanced biological activities by integrating the beneficial properties of each constituent moiety.

Several classes of hybrid benzofuran derivatives have been investigated for their cytotoxic effects. nih.gov For example, novel hybrid derivatives incorporating benzofuran with moieties such as quinazolinone, imidazole, and piperazine (B1678402) have been designed and synthesized. rsc.org Studies have shown that these hybrid compounds can successfully inhibit the growth of cancer cells, demonstrating the potential of this approach to generate potent anticancer agents. rsc.org The development of such hybrid molecules represents an innovative avenue for expanding the therapeutic applications of the benzofuran scaffold.

Computational SAR and Ligand-Based Drug Design Approaches

Computational methods are integral to modern drug discovery, providing powerful tools to predict the biological activity of novel compounds and to understand the molecular features essential for their interaction with therapeutic targets. In the context of this compound and its derivatives, computational Structure-Activity Relationship (SAR) studies and ligand-based drug design approaches are employed to rationalize experimental findings and to guide the synthesis of more potent and selective analogues. These in silico techniques, which include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, are crucial for accelerating the development of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, these models are used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Descriptor Analysis: The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are categorized as electronic, steric, hydrophobic, and topological. In studies on benzofuran carboxylic acid derivatives, certain descriptors have been shown to be significant in correlating with biological activity. nih.govnih.gov For instance, a typical 2D-QSAR model for a series of benzofuran derivatives might take the form of a multiple linear regression (MLR) equation:

Predicted Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

A study on benzofuran and indole (B1671886) derivatives identified descriptors related to hydrogen bonding (minHBint4) and molecular shape (Wlambda1.unity) as crucial for predicting inhibitory activity against histone lysine (B10760008) methyl transferase. researchgate.net Another 2D-QSAR study on benzofuran-based vasodilators found that a combination of electronic and topological descriptors yielded a statistically significant model (R² = 0.816), indicating a strong correlation between the selected descriptors and the observed vasodilation activity. nih.gov

For this compound, the introduction of the ethyl group at the C7 position significantly influences several key descriptors compared to the unsubstituted parent compound, 1-benzofuran-3-carboxylic acid. The table below illustrates the calculated changes in fundamental molecular descriptors that would be considered in a QSAR analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Octanol/Water) | Polar Surface Area (Ų) |

| 1-Benzofuran-3-carboxylic acid | C₉H₆O₃ | 162.14 | 2.15 | 50.65 |

| This compound | C₁₁H₁₀O₃ | 190.19 | 2.97 | 50.65 |

| 7-Chloro-1-benzofuran-3-carboxylic acid | C₉H₅ClO₃ | 196.59 | 2.71 | 50.65 |

| 7-Methoxy-1-benzofuran-3-carboxylic acid | C₁₀H₈O₄ | 192.17 | 1.94 | 59.88 |

This table presents calculated descriptor values to illustrate the impact of substitution at the C7 position. The values are generated from computational models and serve as examples for QSAR input.

The ethyl group at the C7 position primarily increases the lipophilicity (higher logP) and steric bulk of the molecule. In a QSAR model where hydrophobicity is positively correlated with activity, this compound would be predicted to be more potent than its non-ethylated counterpart.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful technique. It involves identifying the common spatial arrangement of chemical features that a set of active molecules share. These features are essential for molecular recognition at the receptor's binding site.

A pharmacophore model for benzofuran-3-carboxylic acid derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the ether oxygen of the benzofuran ring.

Hydrogen Bond Donors (HBD): The carboxylic acid hydroxyl group.

Aromatic Ring (AR): The fused benzene (B151609) ring of the benzofuran scaffold.

Hydrophobic (HY): Alkyl substituents, such as the ethyl group at the C7 position.

The 7-ethyl group would contribute a distinct hydrophobic feature to the pharmacophore model. The precise location and volume of this hydrophobic feature can be critical for selectivity towards a specific biological target. By mapping this pharmacophore onto databases of chemical compounds, novel scaffolds with different core structures but the same essential features can be identified for further investigation.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com When the 3D structure of a target protein is available, docking can be used to simulate the interaction of this compound derivatives within the binding site. researchgate.netnih.gov

Studies involving the parent scaffold, 1-benzofuran-3-carboxylic acid, have used Density Functional Theory (DFT) calculations to optimize the molecule's geometry before docking. nih.govresearchgate.net These simulations can reveal key binding interactions, such as:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in the active site.

π-π Stacking: The aromatic benzofuran ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

The docking scores (a measure of binding affinity) and the predicted binding poses from these simulations are invaluable for understanding SAR. For example, a hypothetical docking study might compare the binding of different C7-substituted analogues, as shown in the table below.

| Compound | Substituent at C7 | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -H | -7.5 | Arg120 (H-bond), Phe210 (π-π stacking) |

| 2 | -Ethyl | -8.2 | Arg120 (H-bond), Phe210 (π-π stacking), Leu150 (hydrophobic) |

| 3 | -Chloro | -7.9 | Arg120 (H-bond), Phe210 (π-π stacking), Leu150 (hydrophobic) |

| 4 | -Methoxy | -7.7 | Arg120 (H-bond), Phe210 (π-π stacking), Ser122 (H-bond) |

This table provides a hypothetical example of molecular docking results to illustrate how computational methods can be used to compare and rank derivatives based on their predicted binding to a target protein.

In this illustrative model, the ethyl group of compound 2 engages in an additional favorable hydrophobic interaction with a Leucine residue, resulting in a more negative (stronger) predicted binding affinity compared to the unsubstituted compound. Such computational insights are critical for guiding the rational design of new derivatives with improved biological activity.

In Vitro Biological Activities and Mechanistic Insights of 7 Ethyl 1 Benzofuran 3 Carboxylic Acid Analogs

Antimicrobial and Antifungal Activities

Spectrum of Activity (e.g., Gram-positive Bacteria, Gram-negative Bacteria, Candida Strains)

Analogs of 7-Ethyl-1-benzofuran-3-carboxylic acid have demonstrated a varied range of antimicrobial and antifungal activities. Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid have shown notable efficacy against Gram-positive cocci. mdpi.comnih.gov Specifically, certain chloro and bromo derivatives were active against several strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. mdpi.comnih.gov In contrast, these compounds showed no activity against Gram-negative rods. mdpi.com

The antifungal properties of these analogs have also been evaluated. Halogenated derivatives of 3-benzofurancarboxylic acid, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibited activity against Candida albicans and Candida parapsilosis with a MIC of 100 μg/mL. mdpi.comnih.govresearchgate.net The introduction of halogens into the benzofuran (B130515) structure appears to be a key factor for its antifungal activity. mdpi.com

| Compound Type | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid derivatives | Gram-positive cocci (e.g., S. aureus, S. epidermidis) | 50 - 200 | mdpi.comnih.gov |

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid derivatives | Gram-negative rods | Inactive | mdpi.com |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans, Candida parapsilosis | 100 | mdpi.comresearchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans, Candida parapsilosis | 100 | mdpi.comresearchgate.net |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms underlying the antimicrobial and antifungal activities of this compound analogs are still under investigation, though some insights have been proposed. For certain benzofuran derivatives, their antibacterial action is suggested to involve the disruption of bacterial cell membrane integrity. mdpi.com The lipophilicity of the compounds, enhanced by certain substitutions, may facilitate their interaction with and penetration of the bacterial membranes. mdpi.com

In the context of antifungal activity, one proposed mechanism for a class of benzofuran derivatives is the inhibition of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net Another proposed mechanism, particularly for amiodarone which shares the benzofuran core, involves the mobilization of intracellular calcium, leading to fungal cell death. researchgate.net

Antitubercular Activity and Chorismate Mutase Inhibition

Benzofuran derivatives have emerged as a promising class of compounds with potential antitubercular activity. researchgate.netnih.gov A significant mechanism of action in this regard is the inhibition of chorismate mutase, an essential enzyme in the shikimate pathway of Mycobacterium tuberculosis. nih.gov This pathway is absent in humans, making it an attractive target for selective drug development. nih.gov Furan-based carboxylic acids, which are structurally related to benzofuran-3-carboxylic acids, have been identified as potent inhibitors of salicylate synthase (MbtI), another key enzyme in the mycobacterial siderophore biosynthesis pathway, which is critical for iron acquisition and survival of the pathogen. mdpi.com

Anticancer and Antiproliferative Potentials

Cytotoxicity against Human Cancer Cell Lines (e.g., Breast Cancer MCF-7 and MDA-MB-231, Liver Carcinoma HEPG2, Leukemia)

Analogs of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Breast Cancer: Several benzofuran-based carboxylic acid derivatives have shown potent antiproliferative action against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.gov For instance, a specific benzofuran-based benzoic acid derivative displayed a promising IC50 value of 2.52 ± 0.39 μM against MDA-MB-231 cells. nih.gov Studies have shown that the triple-negative MDA-MB-231 cells can exhibit greater sensitivity to certain benzofuran-containing compounds than the MCF-7 cells.

Liver Carcinoma: The cytotoxic potential of these analogs has also been evaluated against the human liver carcinoma cell line HEPG2. nih.gov Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown pro-oxidative and proapoptotic properties in HEPG2 cells. mdpi.com

Leukemia: Derivatives of 2- and 3-benzo[b]furancarboxylic acids have exhibited selective cytotoxicity against human leukemia cell lines K562 and MOLT-4. researchgate.netnih.govresearchgate.net Notably, the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system was found to increase their cytotoxic activity. researchgate.netnih.govresearchgate.net One such derivative demonstrated a remarkable IC50 value of 0.1 μM against HL60 leukemia cells. mdpi.com

| Compound Type | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzofuran-based benzoic acid derivative | MDA-MB-231 | Breast Cancer (Triple-Negative) | 2.52 ± 0.39 μM | nih.gov |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HEPG2 | Liver Carcinoma | Demonstrated proapoptotic properties | mdpi.com |

| Brominated 2- and 3-benzo[b]furancarboxylic acid derivatives | K562 | Leukemia | Significant cytotoxic activity | researchgate.netnih.govresearchgate.net |

| Brominated 2- and 3-benzo[b]furancarboxylic acid derivatives | MOLT-4 | Leukemia | Significant cytotoxic activity | researchgate.netnih.govresearchgate.net |

| Brominated benzofuran derivative | HL60 | Leukemia | 0.1 μM | mdpi.com |

Mechanisms of Cellular Proliferation Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of this compound analogs are mediated through various cellular mechanisms, primarily apoptosis induction and cell cycle arrest.

Apoptosis Induction: Several studies have confirmed that benzofuran derivatives can induce apoptosis in cancer cells. nih.govrsc.org The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. For example, certain derivatives have been shown to increase the activity of caspase-3/7 in leukemia cells. nih.govresearchgate.net This activation leads to a cascade of events culminating in programmed cell death. In some cases, the induction of apoptosis is linked to the inhibition of anti-apoptotic proteins like Bcl-2. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. mdpi.com A benzofuran-based acid derivative was found to arrest MDA-MB-231 breast cancer cells at the G2/M phase of the cell cycle. nih.gov Similarly, other halogenated derivatives induced G2/M phase arrest in HEPG2 liver cancer cells. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Protein Kinases (e.g., GSK-3β, mTOR, Pim-1, Src Kinase, CDK2)

Benzofuran derivatives, including analogs of this compound, have been identified as a promising class of compounds for targeting human protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of these kinases is often implicated in diseases like cancer. nih.gov Research has explored the potential of benzofuran scaffolds to inhibit a range of protein kinases.

Notably, benzofuran hybrids have been specifically designed and synthesized as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). semanticscholar.org Overexpression of GSK-3β has been observed in certain cancers, where it contributes to cell proliferation and survival. semanticscholar.org Similarly, CDK2 is a key regulator of the cell cycle, and its inhibition is a valid strategy in cancer therapy. The development of benzofuran-based dual inhibitors for both CDK2 and GSK-3β highlights the therapeutic potential of this compound class in targeting breast cancer. semanticscholar.org

Furthermore, the benzofuran core structure has been investigated for its inhibitory activity against Pim-1 kinase, a serine/threonine kinase whose deregulation is linked to diseases such as prostate cancer. semanticscholar.org Structurally diverse benzofuran-based derivatives have been designed to achieve more potent inhibition of Pim-1. semanticscholar.org While direct inhibitory data on this compound for mTOR and Src Kinase is not extensively detailed in the reviewed literature, the broad activity of the benzofuran scaffold suggests that its derivatives are viable candidates for inhibition of a wide spectrum of protein kinases. nih.govnih.gov

VEGFR-2 Inhibitory Action

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. mdpi.com Analogs of this compound have been investigated as potential VEGFR-2 inhibitors.

The design of these inhibitors often mimics the pharmacophoric features of established type II VEGFR-2 inhibitors, which typically include a hydrophobic head, a linker, a hydrogen-bonding moiety, and a hydrophobic tail. nih.gov Studies on various benzofuran derivatives have demonstrated significant in vitro inhibitory activity against VEGFR-2. For instance, certain benzofuran-isatin conjugates and 3-methylbenzofurans have shown potent growth inhibition in cancer cell lines, an effect attributed in part to VEGFR-2 inhibition. researchgate.net

Enzymatic assays have confirmed the direct inhibitory effect of benzofuran derivatives on VEGFR-2. Some benzofuran hybrids have exhibited potent VEGFR-2 inhibition with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.netnih.gov For example, a study on benzoxazole derivatives, which share structural similarities with the broader benzofuran class, identified compounds with VEGFR-2 inhibitory IC50 values as low as 97.38 nM. nih.govnih.gov Another series of quinoxalin-2-one derivatives showed impressive VEGFR-2 inhibition, with one compound displaying 1.2 times the activity of the reference drug sorafenib. researchgate.net The correlation between the cytotoxicity of these compounds against cancer cell lines and their VEGFR-2 inhibition suggests that this is a primary mechanism of their anticancer action. nih.gov

| Compound Class | Specific Analog | VEGFR-2 Inhibition (IC50) | Reference Cell Line |

| Quinoxalin-2-one | Compound 7f | 1.2x more active than Sorafenib | - |

| Benzofuran hybrid | Compound 3k | 3.37 µM | - |

| Benzoxazole | Compound 12l | 97.38 nM | HepG2, MCF-7 |

| Benzoxazole | Compound 14o | 586.3 pg/ml (protein conc.) | MCF-7, HepG2 |

Carbonic Anhydrase (CA) Inhibition

Selective Inhibition of Cancer-Associated CA Isoforms (hCA IX/XII)

Carbonic anhydrases (CAs) are metalloenzymes that play vital roles in various physiological processes. nih.gov The human isoforms hCA IX and hCA XII are particularly relevant in oncology as they are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes tumor progression, proliferation, and metastasis. nih.govnih.gov This makes the selective inhibition of these tumor-associated isoforms a valuable therapeutic strategy. nih.govmdpi.com

Benzofuran-based carboxylic acids have emerged as effective and selective inhibitors of hCA IX and hCA XII. nih.govacs.org Studies have shown that certain derivatives act as submicromolar inhibitors of hCA IX. For example, a series of benzofuran-based carboxylic acids featuring a benzoic acid moiety linked via a ureido linker demonstrated hCA IX inhibition constants (Kᵢ) ranging from 0.56 to 5.1 μM. acs.orgnih.gov Specifically, compounds designated 9b, 9e, and 9f were identified as potent hCA IX inhibitors with Kᵢ values of 0.91, 0.79, and 0.56 μM, respectively. nih.govnih.gov

A crucial aspect of these inhibitors is their selectivity for the cancer-related isoforms (IX and XII) over the ubiquitous, off-target cytosolic isoforms hCA I and hCA II. nih.govsemanticscholar.org High selectivity is desirable to minimize potential side effects. The benzofuran derivatives 9b, 9e, and 9f displayed a selective inhibitory profile against hCA IX over hCA I and II. nih.govnih.gov This selectivity for tumor-associated isoforms underscores the potential of the benzofuran-3-carboxylic acid scaffold in developing targeted anticancer agents. mdpi.comtandfonline.com

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| 9b | >100 | 42.8 | 0.91 | 3.5 |

| 9e | 50.1 | 3.9 | 0.79 | 2.3 |

| 9f | 1.8 | 26.3 | 0.56 | 7.2 |

Data sourced from studies on benzofuran-based carboxylic acid analogs. nih.govacs.org

Interaction Mechanisms with Carbonic Anhydrases

The inhibitory action of carboxylic acid-based compounds on carbonic anhydrases is versatile and can occur through several mechanisms. nih.gov The catalytically active site of human CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule, which is essential for the enzyme's catalytic activity. semanticscholar.org

Carboxylic acid inhibitors, such as benzofuran-3-carboxylic acid analogs, primarily interact with this active site. The proposed mechanisms include:

Direct Coordination to the Zinc Ion: The carboxylate anion can directly coordinate to the Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion and thereby inhibiting the enzyme. nih.gov

Anchoring to the Zinc-Bound Water: The carboxylic acid group can form hydrogen bonds with the zinc-bound water molecule or hydroxide ion, anchoring the inhibitor within the active site. nih.gov

Occluding the Active Site Entrance: The inhibitor molecule can physically block the entrance to the active site cavity, preventing the substrate (CO₂) from accessing it. nih.gov

Binding Outside the Active Site: Some inhibitors may bind to regions outside the immediate active site, inducing conformational changes that lead to inhibition. nih.gov

For coumarin-based inhibitors, which are structurally related to benzofurans, a unique mechanism has been identified where the enzyme itself hydrolyzes the coumarin to a 2-hydroxycinnamic acid derivative within the active site. unifi.it This in situ generated product is the actual inhibitory species. unifi.it This highlights the complex and sometimes unexpected interaction mechanisms that can occur between inhibitors and carbonic anhydrases.

Antioxidant Activity

Free Radical Scavenging Activity (e.g., DPPH)

Benzofuran derivatives are recognized for their antioxidant properties, which are often evaluated by their ability to scavenge free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method used to assess this activity. researchgate.netekb.eg In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by the decrease in absorbance of the DPPH solution, which is observed as a color change from violet to yellow. ekb.eg

Studies on various benzofuran compounds have demonstrated their potential as antioxidants. For instance, benzofuran derivatives isolated from natural sources like Dalbergia latifolia showed moderate antioxidant activity in the DPPH free radical scavenging test, with one compound exhibiting an IC50 value of 96.7 ± 8.9 μM. nih.gov Synthetic benzofuran-2-carboxamide and benzofuran ester derivatives have also been reported to possess significant free radical scavenging activity. nih.gov

The structure of the benzofuran derivative influences its antioxidant capacity. The presence and position of hydroxyl groups on the aromatic ring are particularly important for radical scavenging. mdpi.com While specific DPPH scavenging data for this compound is not prominently available, the general findings for the benzofuran class suggest that its derivatives are capable of acting as effective free radical scavengers. nih.gov

Anti-inflammatory Properties

Analogs of this compound, specifically various benzofuran derivatives, have demonstrated significant anti-inflammatory activity in vitro. Studies have focused on their ability to modulate key signaling pathways involved in the inflammatory response.

One investigation into piperazine (B1678402)/benzofuran hybrids showed that these compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov For instance, a specific analog, compound 5d, exhibited a potent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. nih.gov

The anti-inflammatory mechanism of these benzofuran analogs is linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Research indicates that compounds like 5d can significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, as well as ERK, JNK, and p38 in the MAPK pathway. nih.gov This inhibition leads to a dose-dependent reduction in the secretion of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

These findings suggest that the benzofuran scaffold is a promising template for the development of novel anti-inflammatory agents that act by suppressing critical inflammatory signaling cascades. nih.govijnrd.org

Table 1: Effect of Benzofuran Analog (Compound 5d) on Inflammatory Mediators

| Inflammatory Mediator | Effect | Signaling Pathway |

|---|---|---|

| Nitric Oxide (NO) | Inhibition (IC50 = 52.23 μM) | - |

| COX-2 | Down-regulation | NF-κB / MAPK |

| TNF-α | Down-regulation | NF-κB / MAPK |

Anti-viral Activities (e.g., Anti-Hepatitis C Virus, Anti-HIV)

The benzofuran core structure is a key feature in several compounds investigated for their anti-viral properties, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Anti-Hepatitis C Virus (HCV) Activity

Benzofuran analogs have been identified as potent inhibitors of HCV replication. nih.gov High-throughput screening has led to the discovery of benzofuran derivatives that target the HCV NS5B polymerase, an essential enzyme for viral RNA replication. nih.govmdpi.com Optimization of the benzofuran scaffold has resulted in compounds with potent inhibition of HCV (EC50 < 100 nM) and low cytotoxicity (CC50 > 25 µM), leading to a high selective index. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for anti-HCV activity. nih.gov For example, an aryl or heteroaryl group at the C5-position is important for inhibitory activity, and various substituted aryl groups at the C2-position can impart nanomolar potency. nih.gov Conversely, replacing the propargyl alcohol moiety at the C3-position with an aryl group leads to a complete loss of potency. nih.gov

Table 2: In Vitro Anti-HCV Activity of a Benzofuran Analog

| Compound | Target | EC50 | CC50 | Selectivity Index (SI) |

|---|

Anti-HIV Activity

Derivatives based on the benzofuran scaffold have also been evaluated for their potential as anti-HIV agents. nih.gov Studies on 3-benzoylbenzofurans revealed potent inhibitory activity against pseudoviruses. nih.gov For instance, compound 4b showed IC50 values of 0.49 ± 0.11 μM and 0.12 ± 0.05 μM against the Q23 and CAP210 pseudoviruses, respectively. nih.gov The mechanism of action for some of these analogs is believed to be the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle. nih.gov

Furthermore, the conversion of the benzofuran scaffold to a pyrazole derivative was found to decrease the cytotoxicity of the compounds, which is a desirable characteristic for potential HIV treatments. nih.gov Other related structures, such as hexahydroisobenzofuran (HIBF) nucleoside analogs, have also been designed to act as mimics of the approved anti-HIV drug ddI, thereby inhibiting HIV-1 RT. nih.gov

Table 3: In Vitro Anti-HIV Activity of 3-Benzoylbenzofuran Analogs

| Compound | Pseudovirus Strain | IC50 (µM) |

|---|---|---|

| 3g | Q23 | Potent Inhibitor |

| 4b | Q23 | 0.49 ± 0.11 |

| 4b | CAP210 | 0.12 ± 0.05 |

Enzyme Inhibition Studies (General)

The benzofuran nucleus serves as a scaffold for a variety of enzyme inhibitors targeting different therapeutic areas.

HCV NS5B Polymerase: As mentioned previously, benzofuran core inhibitors are effective against the HCV NS5B RNA-dependent RNA polymerase. nih.govmdpi.com These non-nucleoside inhibitors bind to an allosteric site on the enzyme, specifically within the palm II subdomain, inducing a conformational change that prevents the enzyme from adopting its active conformation, thereby inhibiting viral replication. mdpi.com

HIV Reverse Transcriptase: Certain benzofuran derivatives have been identified as potent inhibitors of HIV-1 RT. nih.gov This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step for viral integration and replication.

Cholinesterases and β-Secretase: In the context of neurodegenerative diseases, benzofuran analogs have been investigated as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov For example, compound 4m , which contains N-(2-hydroxyethyl)piperazine and benzofuran moieties, was found to be a potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov It demonstrated an IC50 value of 0.134 ± 0.006 μM against BACE-1. nih.gov Kinetic studies revealed the mechanism of AChE inhibition by these compounds. nih.gov

Table 4: Enzyme Inhibition by Benzofuran Analogs

| Compound Class / Example | Target Enzyme | Disease Context | IC50 / Potency |

|---|---|---|---|

| Benzofuran Core Inhibitors | HCV NS5B Polymerase | Hepatitis C | Potent (EC50 < 100 nM) nih.gov |

| 3-Benzoylbenzofurans | HIV-1 Reverse Transcriptase | HIV/AIDS | Potent Inhibitors nih.gov |

| Compound 4m | Acetylcholinesterase (AChE) | Alzheimer's Disease | Most Potent Agent nih.gov |

Receptor Binding and Modulation Studies (General)

Investigations into the binding of benzofuran derivatives to non-enzymatic proteins, such as serum albumins, provide insight into their pharmacokinetic properties and potential as drug delivery candidates.

A study using circular dichroism (CD) spectroscopy and molecular docking explored the interaction between 4-nitrophenyl-functionalized benzofuran derivatives and bovine serum albumin (BSA), a model transport protein. nih.gov The results demonstrated that these compounds can efficiently bind to serum albumin and alter its secondary structure. nih.gov

One benzomonofuran derivative, BF1 , was shown to bind to BSA with a high affinity, reflected by a dissociation constant (kD) of 28.4 ± 10.1 nM. nih.gov This binding induced an increase in the β-sheet content of the protein and led to a significant thermal stabilization of the albumin structure. nih.gov In contrast, a related benzodifuran derivative, BDF1 , bound with a lower affinity (kD = 142.4 ± 64.6 nM) and did not cause a similar stabilizing effect. nih.gov Molecular docking studies suggested that the higher affinity ligand, BF1 , is preferentially housed within the interior of the protein structure, while the lower affinity ligand binds to the albumin surface. nih.gov

These findings highlight the ability of the benzofuran scaffold to interact with and modulate the structure of transport proteins, which is a crucial aspect of drug disposition in the body. nih.gov

Table 5: Binding Parameters of Benzofuran Analogs to Bovine Serum Albumin (BSA)

| Compound | Binding Affinity (kD) | Effect on BSA Secondary Structure |

|---|---|---|

| BF1 (Benzomonofuran) | 28.4 ± 10.1 nM | Increase in β-sheet content |

| BDF1 (Benzodifuran) | 142.4 ± 64.6 nM | Minor changes |

Emerging Applications and Future Research Directions for 7 Ethyl 1 Benzofuran 3 Carboxylic Acid

The benzofuran (B130515) scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its presence in a wide array of natural products and synthetic compounds with significant biological and physical properties. nih.govrsc.orgresearchgate.net 7-Ethyl-1-benzofuran-3-carboxylic acid, as a representative of this class, is at the forefront of several emerging research areas, leveraging its unique chemical architecture for novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.